Lipophilicity Comparison: 5-Ethyl-1-phenyl vs. 5-Methyl-1-phenyl and N-H Analogs
The target compound exhibits a computed XLogP3-AA of 2.3, which is 0.5 log units higher than the 5-methyl analog (XLogP3 1.8) [1]. This represents a ~3.2-fold increase in partition coefficient, indicative of enhanced membrane permeability potential. Compared to the N-H analog (5-ethyl-1H-pyrazole-4-carboxylic acid) with a logP of 0.67 [2], the N-phenyl substitution increases lipophilicity by over 40-fold.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA 2.3 |
| Comparator Or Baseline | 5-Methyl analog: XLogP3 1.8; N-H analog: logP 0.67 |
| Quantified Difference | ΔlogP = +0.5 vs. 5-methyl; ΔlogP = +1.63 vs. N-H |
| Conditions | Computed properties from PubChem and Chemsrc databases |
Why This Matters
Higher logP directly correlates with improved passive diffusion across biological membranes, making the target compound a more suitable scaffold for designing cell-permeable inhibitors or CNS-penetrant candidates compared to its less lipophilic analogs.
- [1] PubChem. 5-Methyl-1-phenylpyrazole-4-carboxylic acid. Compound Summary. CID 145221. National Center for Biotechnology Information. View Source
- [2] Chemsrc. 5-Ethyl-1H-pyrazole-4-carboxylic acid. Compound Datasheet. CAS 1007541-72-1. View Source
